molecular formula C14H27NO4 B2931358 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid CAS No. 2352725-05-2

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Cat. No.: B2931358
CAS No.: 2352725-05-2
M. Wt: 273.373
InChI Key: NHFAZDMANREFRR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a branched-chain carboxylic acid derivative characterized by:

  • Heptanoic acid backbone: A seven-carbon chain with a carboxylic acid group at position 1.
  • 6,6-Dimethyl substitution: Two methyl groups at the sixth carbon, enhancing steric bulk and hydrophobicity.

Properties

IUPAC Name

6,6-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)10(8-7-9-11(16)17)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFAZDMANREFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthetic compound that belongs to the family of fatty acid amides. It was initially developed as a potential non-steroidal anti-inflammatory drug (NSAID) to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs. This article explores its biological activity, including anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H25NO4
Molecular Weight257.35 g/mol
CAS Number2353777-70-3

The biological activity of this compound is primarily attributed to its ability to inhibit the production of inflammatory mediators. The compound interacts with key enzymes in the inflammatory pathway, particularly cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and other inflammatory substances. By inhibiting COX activity, this compound reduces inflammation and alleviates pain associated with inflammatory conditions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can effectively reduce inflammation in various animal models. For instance, in a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked decrease in swelling compared to control groups.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicate that while it possesses anti-inflammatory properties, it also shows potential cytotoxic effects on certain cancer cells. The IC50 values for different cell lines suggest that it may be more effective against specific types of cancer, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Study on Inflammatory Response : A study conducted on mice demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after exposure to inflammatory stimuli. This suggests a robust anti-inflammatory mechanism at play.
  • Cancer Cell Line Evaluation : In a comparative study involving various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited varying degrees of cytotoxicity. The results indicated that it could induce apoptosis in cancer cells while sparing normal cells at lower concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Chain Length Variations

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Structure: Pentanoic acid backbone (5 carbons) with a hydroxyl group at position 5 and a pivaloyloxycarbonylamino group at position 2 .
  • Key Differences: Chain length: Shorter carbon chain (C5 vs. C7) reduces lipophilicity. Substituent position: Hydroxyl vs. Molar mass: 233.26 g/mol (pentanoic acid analog) vs. ~275–300 g/mol (estimated for the target heptanoic acid derivative) .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Structure: Pentynoate backbone with ethoxycarbonyloxy and diphenyl groups .
  • Key Differences: Functional groups: Ethoxycarbonyl ester vs. pivaloyloxycarbamate; the latter offers greater steric protection. Reactivity: Triple bond in the pentynoate enables alkyne-specific reactions (e.g., click chemistry), absent in the target compound. Physical state: Crystalline solid (pentynoate) vs. likely powder or semi-solid (target compound) .

Stability and Reactivity

β-Lactam Antibiotics with Pivalamido Groups
  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Key Insights: The pivalamido (tert-butyl carboxamide) group in β-lactams enhances resistance to enzymatic hydrolysis. Similarly, the target compound’s pivaloyloxycarbonylamino group may confer metabolic stability. Steric hindrance from dimethyl and tert-butyl groups likely reduces reactivity with nucleophiles .
Heptanoic Acid Derivatives
  • Straight-chain heptanoic acid: Liquid at room temperature (boiling point ~223°C) .
  • Target compound : Branched structure (6,6-dimethyl) increases melting point and reduces solubility in polar solvents compared to linear analogs.

Physical and Chemical Properties (Inferred)

Property Target Compound 5-Hydroxy-pentanoic Acid Analog Ethyl Pentynoate
Molar mass (g/mol) ~275–300 (estimated) 233.26 368.41
Backbone Heptanoic acid Pentanoic acid Pentynoate
Key substituents 6,6-dimethyl, Boc-protected amine 5-hydroxy, Boc-protected amine Ethoxycarbonyl, diphenyl
Physical state Likely powder Powder Crystalline solid
Reactivity Stable toward hydrolysis (steric bulk) Moderate (hydroxyl group reactive) High (alkyne reactivity)

Toxicity and Environmental Impact

  • Toxicity: Limited data for the target compound. The pentanoic acid analog lacks established toxicological profiles, suggesting caution in handling .
  • Environmental persistence : Branched structures (e.g., 6,6-dimethyl) may reduce biodegradability compared to linear chains, though data is unavailable .

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